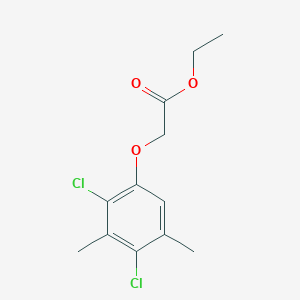![molecular formula C14H18Cl2N2O B12077763 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methoxyphenyl group and an ethylamine chain, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a methoxyphenyl reagent.
Attachment of the Ethylamine Chain: The ethylamine chain is attached through an alkylation reaction, where an ethylamine derivative reacts with the substituted pyridine ring.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and methoxyphenyl reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)piperazine (hydrochloride): A piperazine derivative with similar structural features and potential biological activities.
4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride: Another compound with a methoxyphenyl group, used in different research contexts.
Uniqueness
1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride is unique due to its specific combination of a pyridine ring, methoxyphenyl group, and ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H18Cl2N2O |
|---|---|
分子量 |
301.2 g/mol |
IUPAC名 |
1-[5-(4-methoxyphenyl)pyridin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-10(15)14-8-5-12(9-16-14)11-3-6-13(17-2)7-4-11;;/h3-10H,15H2,1-2H3;2*1H |
InChIキー |
QVYBIMZMUYPINI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=C1)C2=CC=C(C=C2)OC)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



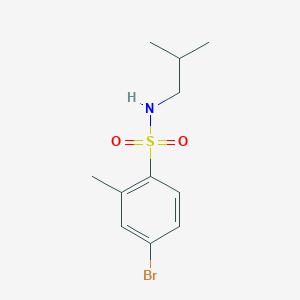
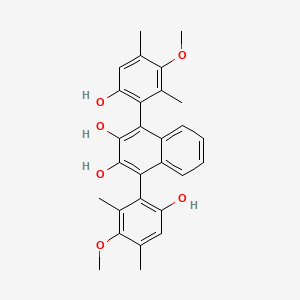
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)

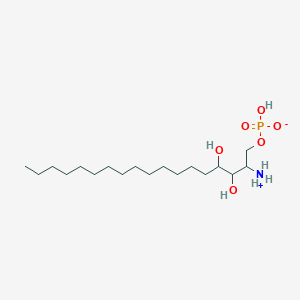


![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
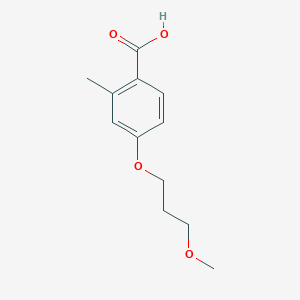
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)
